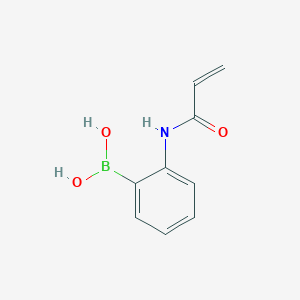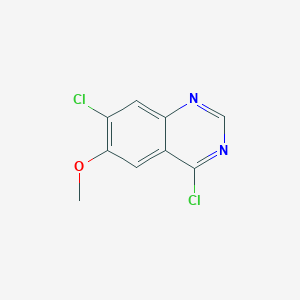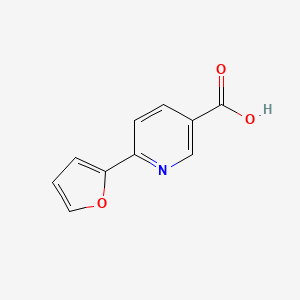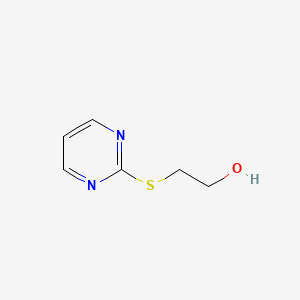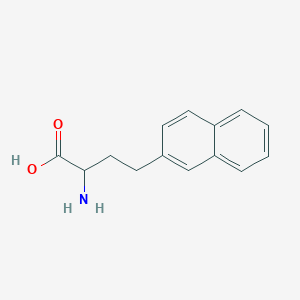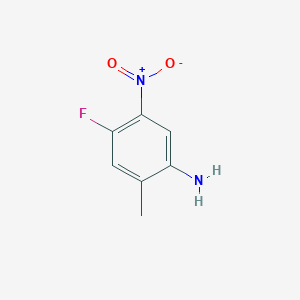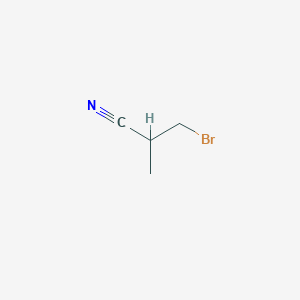
3-Bromo-2-methylpropanenitrile
Vue d'ensemble
Description
3-Bromo-2-methylpropanenitrile is a compound belonging to the family of nitriles. It has a molecular formula of C4H6BrN and a molecular weight of 148 g/mol.
Synthesis Analysis
Nitriles can be synthesized from halogenoalkanes, amides, and from aldehydes and ketones . The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol. The halogen is replaced by a -CN group and a nitrile is produced .Molecular Structure Analysis
The molecular structure of 3-Bromo-2-methylpropanenitrile has been analyzed using various methods such as DFT and HF . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
The primary halogenoalkane bromomethane reacts via an SN2 mechanism . The bromine (or other halogen) in the halogenoalkane is simply replaced by a -CN group - hence a substitution reaction .Physical And Chemical Properties Analysis
3-Bromo-2-methylpropanenitrile has a density of 1.339 g/mL at 25 °C . Its boiling point is 140.3±13.0 °C at 760 mmHg .Applications De Recherche Scientifique
1. Intermediate in PI3K/mTOR Inhibitors Synthesis
3-Bromo-2-methylpropanenitrile is noted as an important intermediate in the synthesis of PI3K/mTOR inhibitors. A specific compound, synthesized from 6-bromoquinolin-4-ol and 2-(4-nitrophenyl)acetonitrile, involves steps like nitration, chlorination, alkylation, reduction, and substitution. This process is significant for synthesizing derivatives of NVP-BEZ235, a notable quinoline inhibitor (Lei et al., 2015).
2. Reagent in Skraup-Type Synthesis
2,2,3-Tribromopropanal, closely related to 3-Bromo-2-methylpropanenitrile, is used in Skraup-type synthesis for converting 4-nitro- and 4-methoxyanilines into 3-bromo-6-nitroquinolines and 3-bromo-6-methoxyquinolines. These intermediates are then further transformed into 3-bromoquinolin-6-ols, which can have additional substituents (Lamberth et al., 2014).
3. Solvent Effects on Reactivity
The heterolysis reactions of tertiary alkyl halides, including 3-bromo-2-methylpropanenitrile, in various solvents, were studied to understand solvent effects on reactivity. The study provides insights into solute-solvent interactions, which are pivotal in chemical processes (Moreira et al., 2019).
4. Corrosion Inhibition
A novel corrosion inhibitor, embedded with ammonium, amide, and amine motifs, was synthesized using a precursor that relates to 3-Bromo-2-methylpropanenitrile. This inhibitor showed high efficiency for mild steel in HCl, suggesting potential applications in corrosion protection (Chauhan et al., 2020).
5. Nucleophilic Solvent Participation
The solvolysis of compounds closely related to 3-Bromo-2-methylpropanenitrile was studied to understand the role of nucleophilic solvent participation. This research is fundamental to comprehend the chemical behavior of bromoalkanes in various solvents (Liu et al., 2009).
6. Synthesis of Fluorescent Styryl Dyes
3-Bromo-2-methylpropanenitrile plays a role in the synthesis of new types of fluorescent styryl dyes. These dyes have potential applications in various fields like organic electronics and photonics (Jaung et al., 1998).
7. Investigation as a Building Block
1-Bromo-3-buten-2-one, related to 3-Bromo-2-methylpropanenitrile, was investigated as a building block in organic synthesis. This study provides insight into the versatility and potential applications of brominated compounds in synthesis (Westerlund et al., 2001).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Orientations Futures
Propriétés
IUPAC Name |
3-bromo-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN/c1-4(2-5)3-6/h4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVAJFOYUNZGNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10598463 | |
| Record name | 3-Bromo-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10598463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-methylpropanenitrile | |
CAS RN |
53744-77-7 | |
| Record name | 3-Bromo-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10598463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-2-methylpropanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



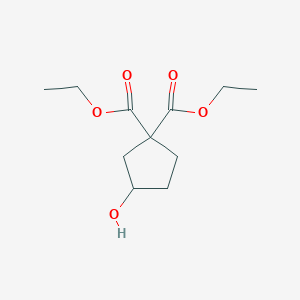
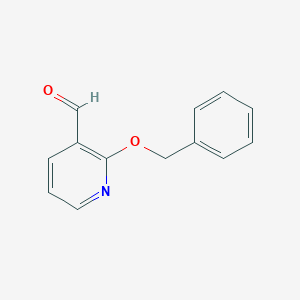
![Ethyl 3-chloroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1342628.png)
